2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine 2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1261462-46-7
VCID: VC3033871
InChI: InChI=1S/C12H7F4NO/c13-11-10(2-1-7-17-11)8-3-5-9(6-4-8)18-12(14,15)16/h1-7H
SMILES: C1=CC(=C(N=C1)F)C2=CC=C(C=C2)OC(F)(F)F
Molecular Formula: C12H7F4NO
Molecular Weight: 257.18 g/mol

2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine

CAS No.: 1261462-46-7

Cat. No.: VC3033871

Molecular Formula: C12H7F4NO

Molecular Weight: 257.18 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine - 1261462-46-7

Specification

CAS No. 1261462-46-7
Molecular Formula C12H7F4NO
Molecular Weight 257.18 g/mol
IUPAC Name 2-fluoro-3-[4-(trifluoromethoxy)phenyl]pyridine
Standard InChI InChI=1S/C12H7F4NO/c13-11-10(2-1-7-17-11)8-3-5-9(6-4-8)18-12(14,15)16/h1-7H
Standard InChI Key WSPXQKGJAUEWOJ-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)F)C2=CC=C(C=C2)OC(F)(F)F
Canonical SMILES C1=CC(=C(N=C1)F)C2=CC=C(C=C2)OC(F)(F)F

Introduction

Chemical Properties and Structure

Molecular Structure and Properties

2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine consists of a pyridine ring with a fluorine atom at position 2 and a 4-(trifluoromethoxy)phenyl group at position 3. While specific data for this exact compound is limited in the available literature, we can extrapolate some properties based on similar compounds:

PropertyValue/DescriptionSource
Molecular FormulaC12H7F4NOExtrapolated
Molecular Weight~257 g/molExtrapolated from
AppearanceLikely a crystalline solidBased on similar compounds
SolubilityLikely soluble in organic solvents, poorly soluble in waterBased on similar compounds

The presence of multiple fluorine atoms, particularly in the trifluoromethoxy group, significantly affects the molecule's electron distribution, creating a more lipophilic compound compared to non-fluorinated analogues.

Comparison with Similar Compounds

Several structurally related compounds provide insight into the potential properties of 2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine:

  • 2-[3-Fluoro-4-(trifluoromethoxy)phenyl]pyridine (CID 90690997) has a molecular weight of 257.18 g/mol and contains a similar trifluoromethoxy group, though with different substitution patterns .

  • 2-Fluoro-3-trifluoromethylpyridine (CAS 65753-52-8) has a lower molecular weight (165.09 g/mol) and different substitution pattern but shares the 2-fluoro-pyridine core structure .

  • 2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine-4-acetic acid represents a functionalized derivative of our target compound, suggesting potential for further derivatization .

The structural similarities between these compounds suggest that 2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine would share certain physicochemical characteristics with them, particularly in terms of lipophilicity, metabolic stability, and potential biological activities.

Synthesis Methods

Cross-Coupling Reactions

Cross-coupling reactions, particularly palladium-catalyzed protocols such as Suzuki-Miyaura coupling, represent a likely approach for synthesizing the target compound. This would involve the coupling of an appropriate 2-fluoropyridine-3-boronic acid (or equivalent) with a 4-(trifluoromethoxy)bromobenzene:

  • Preparation of 2-fluoropyridine-3-boronic acid or its pinacol ester

  • Palladium-catalyzed coupling with 4-(trifluoromethoxy)bromobenzene

  • Purification to obtain the target compound

Direct Fluorination Methods

For introducing the fluorine atom at the 2-position of the pyridine ring, methods involving chlorine/fluorine exchange could be applicable, similar to those used for other trifluoromethylpyridine derivatives :

  • Synthesis of 2-chloro-3-(4-(trifluoromethoxy)phenyl)pyridine intermediate

  • Fluorination using nucleophilic fluorinating agents (e.g., KF with phase-transfer catalysts)

  • Purification of the final product

Industrial Synthesis Considerations

The industrial synthesis of fluorinated pyridines often employs specialized techniques to handle hazardous fluorinating agents safely and efficiently. As described for similar compounds, vapor-phase fluorination reactions using metal fluoride catalysts might be applicable for larger-scale production . These processes typically involve:

  • Catalyst-mediated fluorination in a fluidized-bed reactor

  • Careful temperature control to minimize unwanted by-products

  • Specialized equipment for handling corrosive fluorinating agents

Structure-Activity Relationships

Impact of Fluorine Substitution

The fluorine atom at position 2 of the pyridine ring in 2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine likely contributes several important effects to the molecule's biological behavior:

  • Modulation of basicity of the pyridine nitrogen

  • Alteration of the electronic distribution within the aromatic system

  • Potential hydrogen bond interactions (fluorine as a weak hydrogen bond acceptor)

  • Enhanced metabolic stability at the C-2 position

Role of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group on the phenyl ring significantly impacts the compound's physicochemical properties and potential biological activities:

  • Increased lipophilicity (LogP) compared to non-fluorinated analogs

  • Enhanced metabolic stability

  • Unique electronic effects on the aromatic ring

  • Distinctive binding interactions with protein targets

Research on similar compounds has shown that the trifluoromethoxy group can dramatically enhance bioactivity through these mechanisms . In agrochemical applications, the trifluoromethoxy substituent has been associated with improved herbicidal activity and selectivity in compounds like pyroxsulam .

Current Research and Future Perspectives

Research Gaps

Several important research areas remain to be explored for 2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine:

  • Optimized synthetic routes with improved yields and purity

  • Comprehensive physicochemical characterization

  • Systematic biological activity screening

  • Structure-activity relationship studies with structural analogs

  • Evaluation of potential applications in medicinal chemistry and agrochemical development

Future Directions

Based on the unique structural features of this compound and the demonstrated utility of similar fluorinated pyridines, several promising research directions can be identified:

  • Development as a building block for pharmaceutical lead compounds

  • Exploration as a core structure for novel agrochemicals

  • Investigation of potential applications in materials science

  • Evaluation as a probe for studying biological mechanisms

The continued interest in fluorinated heterocycles in drug discovery suggests that compounds like 2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine will remain valuable targets for chemical research and development.

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